molecular formula C10H14N2 B046135 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine CAS No. 113738-00-4

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine

Cat. No. B046135
M. Wt: 162.23 g/mol
InChI Key: GBFKXTGLOIVLPR-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a compound that has been studied for its biological properties . It is a chiral molecule that can be used as a strategic building block in the synthesis of pharmaceutical, industrial, and agricultural compounds .


Synthesis Analysis

The synthesis of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine involves dissolving it in ethanol and adding an aldehyde at 0 °C. The reaction is stirred for 8 hours at 0 °C, after which water is added. The aqueous solution is then extracted with dichloromethane .


Molecular Structure Analysis

The molecular structure of 2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is represented by the linear formula C9H12N2 . Its InChI code is 1S/C9H12N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4,10H2 .


Chemical Reactions Analysis

The compound has been tested for its antiproliferative activity in non-cancer human dermal microvascular endothelial cells (HMEC-1) and cancer cells . Compounds showing significant IC50 values against the selected cells were further synthesized and tested as pure enantiomers .


Physical And Chemical Properties Analysis

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine is a solid substance . It has a molecular weight of 148.21 and is stored at 4°C, protected from light .

Future Directions

The compound’s stereochemistry might impact its biological effect . Therefore, future research could focus on studying the pharmacological properties of both enantiomers when a chiral center is present in a drug . This could shed light on how their stereochemistry might impact the related biological effect .

properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h6H,2-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBFKXTGLOIVLPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCCCC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5,6,7,8-tetrahydroquinolin-3-amine

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